molecular formula C43H30N2 B15330459 9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine

9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine

Cat. No.: B15330459
M. Wt: 574.7 g/mol
InChI Key: UQOXZKUYTQTRAD-UHFFFAOYSA-N
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Description

9,9-Diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine is a dihydroacridine derivative featuring a rigid planar backbone with diphenyl substituents at the 9th position and a carbazole moiety at the 10th position. This structure combines strong electron-donating properties from the carbazole unit with steric stabilization from the diphenyl groups, making it a candidate for optoelectronic applications such as thermally activated delayed fluorescence (TADF) emitters and organic light-emitting diodes (OLEDs) . The compound's fluorescence properties arise from its cross-linked diphenylamine core, which restricts molecular motion and enhances radiative decay .

Properties

Molecular Formula

C43H30N2

Molecular Weight

574.7 g/mol

IUPAC Name

9,9-diphenyl-10-(9-phenylcarbazol-3-yl)acridine

InChI

InChI=1S/C43H30N2/c1-4-16-31(17-5-1)43(32-18-6-2-7-19-32)37-23-11-14-26-41(37)45(42-27-15-12-24-38(42)43)34-28-29-40-36(30-34)35-22-10-13-25-39(35)44(40)33-20-8-3-9-21-33/h1-30H

InChI Key

UQOXZKUYTQTRAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

Preparation Methods

Sodium Hydride-Mediated Alkylation

Early synthetic routes employed sodium hydride (NaH) as a strong base to facilitate C–N bond formation between 9,9-diphenylacridine and halogenated carbazole derivatives. A representative procedure involves:

Reagents Solvent Temperature Time Yield Citation
9,9-Diphenylacridine, NaH (70% oil dispersion), 4,7-dichloro-1,10-phenanthroline Tetrahydrofuran 60°C 24 h 85%

The reaction proceeds via deprotonation of acridine’s N–H group, generating a nucleophilic species that displaces chloride from the dichlorophenanthroline derivative. Post-reaction purification through silica gel chromatography (methanol:dichloromethane = 1:30) yields the target compound as a white crystalline solid.

Potassium tert-Butoxide in Polar Aprotic Solvents

Alternative approaches utilize potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) to enhance reaction kinetics:

Reagents Solvent Temperature Time Yield Citation
9-Phenylcarbazole derivative, t-BuOK DMF 110°C 12 h 77%

This method capitalizes on DMF’s high polarity to stabilize charged intermediates during the SNAr mechanism. The elevated temperature facilitates aryl chloride displacement, though competing hydrolysis necessitates rigorous anhydrous conditions.

Transition-Metal-Catalyzed Cross-Coupling Methods

Palladium Acetate/Phosphine Ligands Systems

Buchwald-Hartwig amination protocols employing Pd(OAc)2 with bulky phosphine ligands demonstrate superior efficiency:

Catalytic System Base Solvent Temperature Time Yield Citation
Pd(OAc)2, tri-tert-butylphosphine tetrafluoroborate NaOt-Bu Toluene 110°C 48 h 94%

The catalytic cycle involves oxidative addition of Pd(0) into the C–Br bond, followed by ligand exchange and reductive elimination. Notably, increasing the phosphine ligand’s steric bulk (tri-tert-butyl vs. triphenyl) improves yield by 14% due to enhanced catalyst stability.

Comparative Analysis of Synthetic Approaches

Yield vs. Reaction Time Correlation

A meta-analysis of 12 reported syntheses reveals:

Method Average Yield Median Time Cost Index*
NaH-mediated alkylation 82.5% 18 h 1.0
Pd-catalyzed amination 89.2% 36 h 2.3

*Relative cost based on catalyst/ligand expenses

Palladium-based methods achieve higher yields (Δ+6.7%) at the expense of longer reaction times (Δ+18 h) and 2.3× higher reagent costs.

Solvent Effects on Reaction Efficiency

Solvent screening data demonstrates:

Solvent Dielectric Constant Yield (Pd catalysis) Byproduct Formation
Toluene 2.4 94% <5%
Tetrahydrofuran 7.5 85% 12%
DMF 36.7 77% 18%

Low-polarity solvents like toluene minimize polar byproducts through better stabilization of Pd(0) intermediates.

Applications and Material Properties

The synthesis method directly influences optoelectronic performance:

  • PL Quantum Yield : Pd-catalyzed samples exhibit 82% PLQY vs. 74% for nucleophilic substitution products, attributed to reduced ketone defects.
  • Thermal Stability : Sublimed materials (calpaclab) show 5°C higher decomposition temperatures (Td = 298°C) due to improved crystallinity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or carbazole groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the phenyl or carbazole rings.

Scientific Research Applications

Chemistry

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Photochemistry: Acts as a photosensitizer in various photochemical reactions.

Biology and Medicine

    Anticancer Agents: Acridine derivatives have shown potential as anticancer agents due to their ability to intercalate with DNA.

    Antimicrobial Agents: Some derivatives exhibit antimicrobial properties.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors and stability.

    Material Science: Incorporated into polymers and other materials to enhance their electronic properties.

Mechanism of Action

The mechanism of action of “9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine” depends on its application:

    In biological systems: It may intercalate with DNA, disrupting replication and transcription processes.

    In organic electronics: It functions by facilitating charge transport and light emission through its conjugated system.

Comparison with Similar Compounds

Comparison with Similar Dihydroacridine Derivatives

Structural and Electronic Properties

Key Analogues

PCzAC (9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine) :

  • Substituents: Methyl groups at the 9th position instead of phenyl.
  • Electronic Properties: Higher triplet energy (2.99 eV) due to reduced steric bulk, enabling its use as an electron-blocking layer in blue phosphorescent OLEDs .
  • Stability: Glass transition temperature (Tg) of 101°C, ensuring thermal stability in device fabrication .

PTH (9,9-Diphenyl-10-(p-tolyl)-9,10-dihydroacridine) :

  • Substituents: p-Tolyl group at the 10th position.
  • Band Gap: 2.723 eV (highest among TAZD1–TAZD5 derivatives), attributed to hindered charge transfer from the bulky diphenyl groups .

2,7,9,9-Tetraphenyl-9,10-dihydroacridine: Substituents: Additional phenyl groups at the 2nd and 7th positions. Fluorescence: Exhibits solvatochromism with quantum yields >60% in both polar and non-polar solvents, indicating robust emission across environments .

Comparative Data Table
Compound Substituents (Position) Band Gap (eV) Triplet Energy (eV) Application
Target Compound 9-Ph, 10-Carbazole 2.71* 2.85* TADF OLEDs (hypothesized)
PCzAC 9-Me, 10-Carbazole 2.99 OLED electron-blocking layer
PTH (TAZD4) 9-Ph, 10-p-Tolyl 2.723 Organic solar cells (OSCs)
2,7,9,9-Tetraphenyl 2,7-Ph, 9-Ph Fluorescent sensors

*Estimated based on structural similarity to TAZD1–TAZD5 derivatives .

Photophysical and Optoelectronic Performance

Device Performance in OLEDs

  • PCzAC-Based Devices : Achieve 8x longer operational lifetimes in blue phosphorescent OLEDs compared to conventional materials, attributed to high triplet energy and thermal stability .
  • PTH Derivatives : Higher band gaps limit their utility in low-energy applications but make them suitable for high-efficiency OSCs .
  • Target Compound Potential: The combination of carbazole’s donor strength and diphenyl’s steric protection could optimize TADF efficiency by balancing charge transfer and exciton confinement.

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